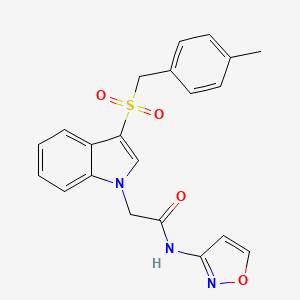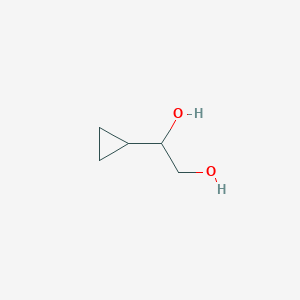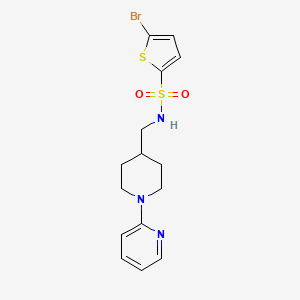![molecular formula C16H11F3N2O3S B3006348 2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251681-57-8](/img/structure/B3006348.png)
2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that is likely to have a multi-step synthesis process. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for understanding the potential properties and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of complex organic molecules such as the one described often involves the formation of multiple bonds and the introduction of various functional groups. Paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which suggests that a similar approach could be used for synthesizing the target compound. The synthesis likely involves the formation of the pyrimido[4,5-d]pyrimidin ring system followed by the introduction of the phenyl and acetamide groups.
Molecular Structure Analysis
The molecular structure of the compound is expected to be intricate, with multiple ring systems and functional groups. Paper describes the crystal structures of related compounds, which exhibit a folded conformation around the methylene carbon atom. This indicates that the target compound may also exhibit a folded structure, potentially stabilized by intramolecular hydrogen bonding, similar to the N—H⋯N hydrogen bond observed in the compounds studied in paper .
Chemical Reactions Analysis
The chemical reactions involving the target compound would likely be influenced by its functional groups and overall structure. The presence of the acetamide group, for example, could be involved in reactions such as nucleophilic substitution or hydrolysis. The pyrimido[4,5-d]pyrimidin ring system may also participate in various chemical transformations, potentially including electrophilic aromatic substitution or ring-opening reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple ring systems and functional groups suggests that the compound would have a significant molecular weight and may exhibit specific optical properties due to the potential chirality of the molecule. The compound's solubility, melting point, and stability would be influenced by the nature of its substituents and the overall three-dimensional conformation.
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Studies : Compounds structurally related to the one mentioned are often subjects of pharmacokinetic and pharmacodynamic studies. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of drugs, as well as their biological effects, safety profiles, and efficacy (Garner et al., 2015). For example, studies on compounds like CERC-301, which is an NMDA receptor antagonist, provide valuable information on drug behavior in the body and its interaction with biological targets.
Toxicology and Safety Pharmacology : Understanding the toxicological profile of chemical compounds, including potential side effects and safety margins, is crucial in the development of new drugs. Studies often focus on identifying adverse effects, determining no-effect levels, and assessing organ-specific toxicity. For instance, research on various pharmaceutical agents assesses their potential neurotoxicity, hepatotoxicity, and other organ-specific adverse effects to ensure safety in clinical applications (Langston et al., 1983).
Bioavailability and Efficacy Evaluation : The efficacy of a drug is closely tied to its bioavailability, which can be influenced by its chemical structure. Studies often compare different formulations or derivatives of a compound to optimize its delivery and therapeutic effect. For example, modifications in the chemical structure can enhance a drug's ability to cross biological barriers, such as the blood-brain barrier, thereby increasing its effectiveness in targeting specific sites within the body (Rouleau et al., 1997).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity it might have.
Please note that this is a general analysis based on the structure of the compound as suggested by its name. For a more detailed and accurate analysis, specific information or data on this compound would be needed.
properties
IUPAC Name |
7-hydroxy-5-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)9-4-2-1-3-8(9)7-20-14(23)11-12(22)13-10(5-6-25-13)21-15(11)24/h1-6H,7H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDNWMIMPKXSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3006267.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)

![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)
![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)

